molecular formula C21H20BrN3O2 B14869337 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylacetamide

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylacetamide

Cat. No.: B14869337
M. Wt: 426.3 g/mol
InChI Key: FCEYLOHBNWIZKS-UHFFFAOYSA-N
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Description

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylacetamide is a complex organic compound that features a pyridazine ring substituted with a bromophenyl group and a mesitylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylacetamide typically involves multi-step organic reactionsThe mesitylacetamide moiety is then attached via amide bond formation under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylacetamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the pyridazine ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives and bromophenyl-substituted molecules. Examples are:

Uniqueness

What sets 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylacetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C21H20BrN3O2

Molecular Weight

426.3 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C21H20BrN3O2/c1-13-10-14(2)21(15(3)11-13)23-19(26)12-25-20(27)9-8-18(24-25)16-4-6-17(22)7-5-16/h4-11H,12H2,1-3H3,(H,23,26)

InChI Key

FCEYLOHBNWIZKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)C

Origin of Product

United States

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